molecular formula C13H11NO2S B14450749 N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine CAS No. 77822-83-4

N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine

Cat. No.: B14450749
CAS No.: 77822-83-4
M. Wt: 245.30 g/mol
InChI Key: YLPUOTCWKDNCPW-UHFFFAOYSA-N
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Description

N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1,3-benzodioxol-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or thienyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-((5-Methyl-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
  • N’-[(5-Methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide
  • (Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone

Uniqueness

N-((5-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is unique due to its combination of a benzodioxole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in various research applications.

Properties

CAS No.

77822-83-4

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(5-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C13H11NO2S/c1-9-2-4-11(17-9)7-14-10-3-5-12-13(6-10)16-8-15-12/h2-7H,8H2,1H3

InChI Key

YLPUOTCWKDNCPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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